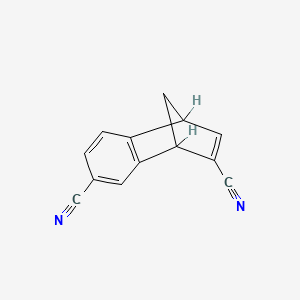
1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- is a chemical compound with the molecular formula C13H8N2 and a molecular weight of 192.2160 . This compound is a derivative of methanonaphthalene and is characterized by the presence of two cyano groups at the 2 and 7 positions of the naphthalene ring system.
Preparation Methods
The synthesis of 1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- typically involves the reaction of appropriate precursors under specific conditionsIndustrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The compound can undergo substitution reactions where the cyano groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Industry: Used in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- involves its interaction with molecular targets through its cyano groups and the naphthalene ring system. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context .
Comparison with Similar Compounds
1,4-Methanonaphthalene-2,7-dicarbonitrile,1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: Lacks the cyano groups and has different reactivity and applications.
1,4-Methanonaphthalene-2,7-dicarboxylic acid: Contains carboxylic acid groups instead of cyano groups, leading to different chemical properties and uses
This compound’s unique combination of structural features and functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
Properties
CAS No. |
71925-31-0 |
|---|---|
Molecular Formula |
C13H8N2 |
Molecular Weight |
192.22 g/mol |
IUPAC Name |
tricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene-4,10-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-1-2-11-9-4-10(7-15)12(5-9)13(11)3-8/h1-4,9,12H,5H2 |
InChI Key |
TXACHUFKFIKJLH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=C(C1C3=C2C=CC(=C3)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






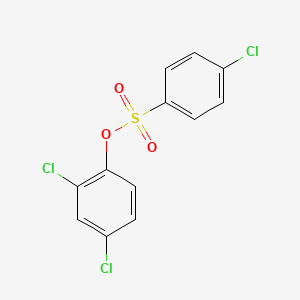
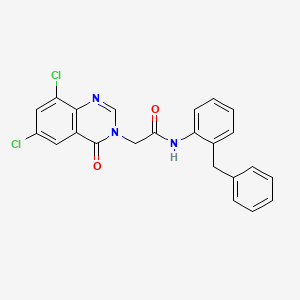

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine](/img/structure/B11950267.png)
![Dodecanoyl chloride, 2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B11950273.png)
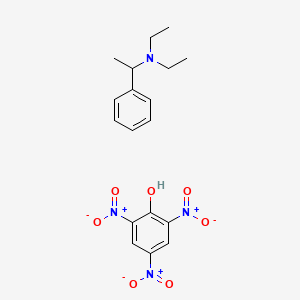
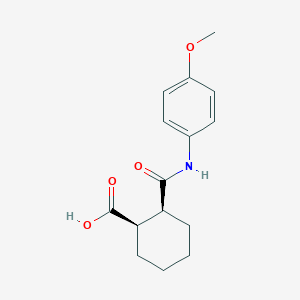

![2-(Benzo[d][1,3]dioxol-5-yl)-4,5-diphenyl-1-(p-tolyl)-1H-imidazole](/img/structure/B11950303.png)

